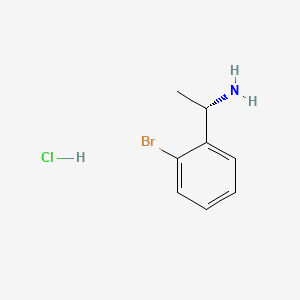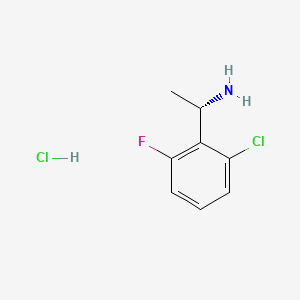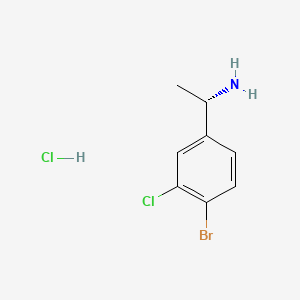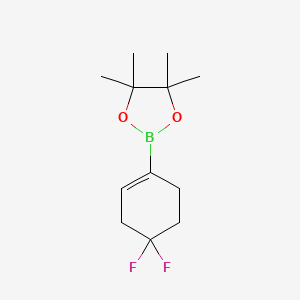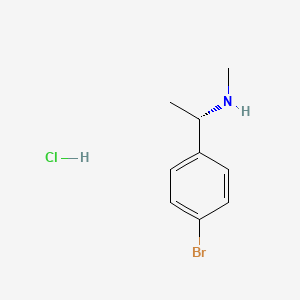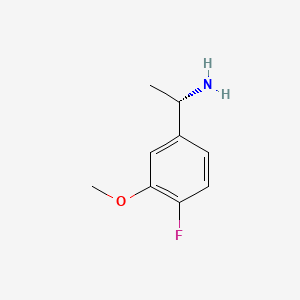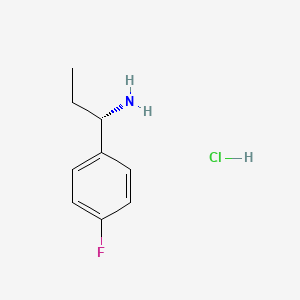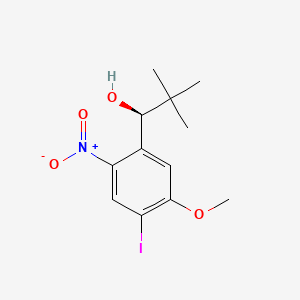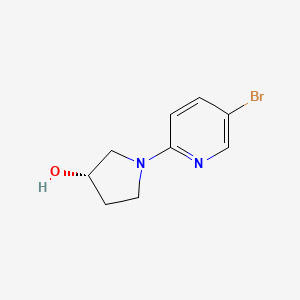
5-(4-Fluorophenyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Docking Studies
The crystal structure and molecular interactions of pyridine derivatives, including 5-(4-Fluorophenyl)pyridine-2-carbonitrile analogs, have been analyzed through X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies contribute to understanding the molecular configurations and potential inhibitory effects against specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), highlighting their relevance in medicinal chemistry and enzyme inhibition research (Venkateshan et al., 2019).
Synthesis and Reactivity
Research on the synthesis of new pyrazole-4-carbonitrile derivatives, involving 5-(4-Fluorophenyl)pyridine-2-carbonitrile, showcases the compound's versatility in forming substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. This versatility underscores the chemical's utility in developing novel pharmaceuticals and organic materials (Ali et al., 2016).
Ultrasound-Assisted Synthesis and Corrosion Inhibition
The application of 5-(4-Fluorophenyl)pyridine-2-carbonitrile derivatives in the ultrasound-assisted synthesis of pyrazolopyridines has been explored, demonstrating potential as corrosion inhibitors for mild steel in acidic environments. This research highlights the compound's significance in materials science, particularly in corrosion prevention (Dandia et al., 2013).
Antitumor and Antimicrobial Activities
The antitumor and antimicrobial potentials of pyrazolo[3,4-b]pyridine derivatives synthesized from reactions involving 5-(4-Fluorophenyl)pyridine-2-carbonitrile have been evaluated, indicating their promise in developing new therapeutic agents. Such studies underscore the compound's biomedical relevance, offering insights into its potential pharmacological applications (El-Borai et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the discovery of new pyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) has been reported, which could potentially guide future research .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimidine-5-carbonitrile derivatives, have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other pyrimidine-5-carbonitrile derivatives, which are known to inhibit tyrosine kinases by mimicking atp .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it may impact pathways involving egfr, which plays a crucial role in cell proliferation and survival .
Result of Action
Similar compounds have shown antiproliferative activity against various human tumor cell lines . This suggests that 5-(4-Fluorophenyl)pyridine-2-carbonitrile may also have potential anticancer effects.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUPEPKKYIXDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661732 |
Source


|
| Record name | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)pyridine-2-carbonitrile | |
CAS RN |
914349-75-0 |
Source


|
| Record name | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


